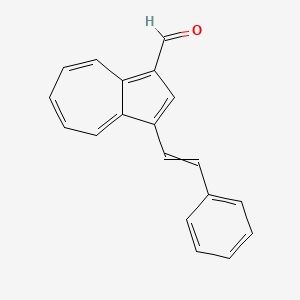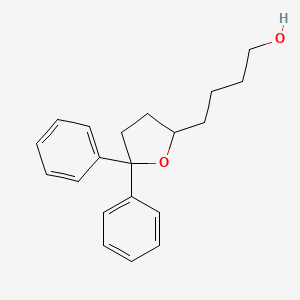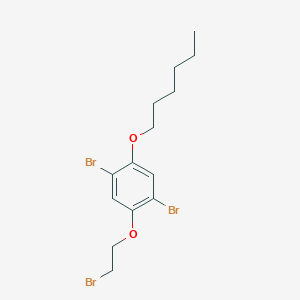
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene is a brominated aromatic compound with the molecular formula C14H18Br3O2 It is a derivative of benzene, substituted with bromine, bromoethoxy, and hexyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,4-dihydroxybenzene followed by etherification with 2-bromoethanol and hexanol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.
Applications De Recherche Scientifique
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2-(2-bromoethoxy)benzene: Lacks the hexyloxy group, making it less hydrophobic.
1,4-Dibromo-2-(2-chloroethoxy)-5-(hexyloxy)benzene: Substitution of bromine with chlorine can alter its reactivity and biological activity.
1,4-Dibromo-2-(2-bromoethoxy)-5-(methoxy)benzene: The shorter methoxy group can affect its solubility and interaction with other molecules.
Uniqueness
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene is unique due to the presence of both bromoethoxy and hexyloxy groups, which can influence its chemical reactivity and physical properties. This combination of substituents makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
655227-35-3 |
|---|---|
Formule moléculaire |
C14H19Br3O2 |
Poids moléculaire |
459.01 g/mol |
Nom IUPAC |
1,4-dibromo-2-(2-bromoethoxy)-5-hexoxybenzene |
InChI |
InChI=1S/C14H19Br3O2/c1-2-3-4-5-7-18-13-9-12(17)14(10-11(13)16)19-8-6-15/h9-10H,2-8H2,1H3 |
Clé InChI |
MJBZUMWINNESBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1Br)OCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


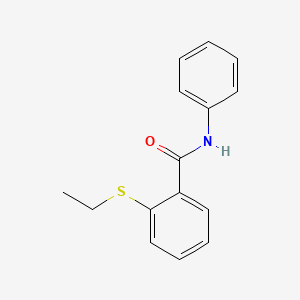
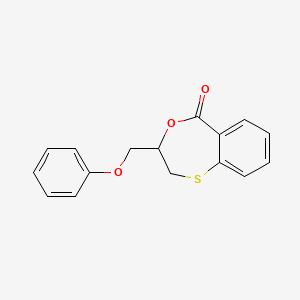
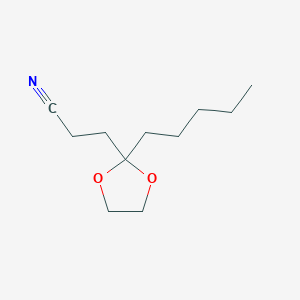
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
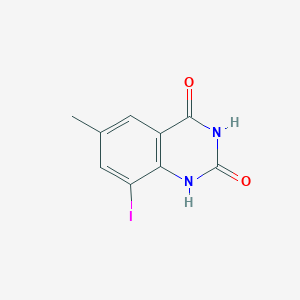
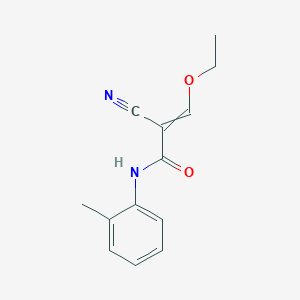
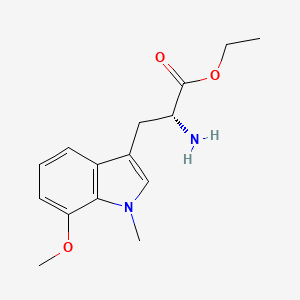
![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
